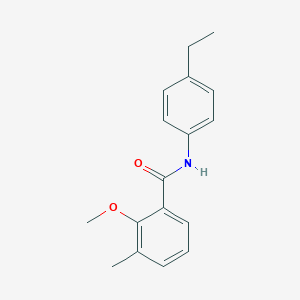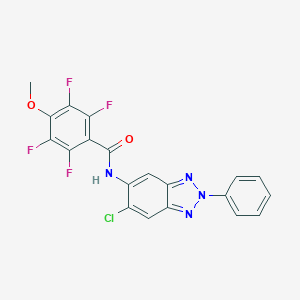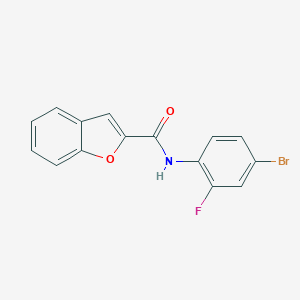
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is produced using a specific synthesis method, which involves the reaction of various chemical reagents.
作用机制
The mechanism of action of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, the compound has been shown to inhibit the activity of specific proteins involved in cell signaling pathways, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide have been extensively studied. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, the compound has been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
One of the main advantages of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is its potent anticancer activity. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. The compound is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its application in certain areas of research.
未来方向
There are several future directions for research on 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide. One area of interest is the development of new cancer therapies based on the compound. Researchers are investigating the use of the compound in combination with other anticancer drugs to enhance its efficacy. Additionally, there is interest in studying the compound's potential as an anti-inflammatory agent and its application in the development of new antibiotics. Finally, there is a need for further research to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
In conclusion, 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is a synthetic compound with significant potential applications in scientific research. Its potent anticancer activity, ease of synthesis, and potential as an anti-inflammatory agent and antibiotic make it a valuable tool for studying cancer biology and developing new therapies. However, its toxicity and limited understanding of its mechanism of action may limit its application in certain areas of research. Nonetheless, there are several future directions for research on the compound, including the development of new cancer therapies, the study of its anti-inflammatory and antibiotic properties, and further investigation into its mechanism of action.
合成方法
The synthesis of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methyl-5-nitroquinoline, ethoxybenzamide, and zinc in acetic acid. The reaction proceeds through a series of steps, including reduction, nitration, and condensation, to produce the final product. This synthesis method has been optimized to produce high yields of the compound and is widely used in scientific research.
科学研究应用
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used to develop new drugs and therapies. The compound has been shown to exhibit potent anticancer activity, and several studies have investigated its potential as a lead compound for the development of new cancer treatments. Additionally, the compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-15-10-8-14(9-11-15)19(22)21-18-6-4-5-17-16(18)12-7-13(2)20-17/h4-12H,3H2,1-2H3,(H,21,22) |
InChI 键 |
YWYKNJQLUCWKEB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)







![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)